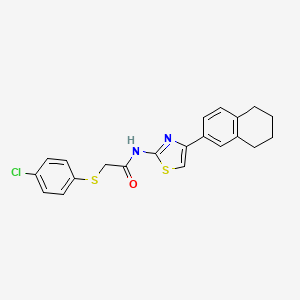

2-((4-chlorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Descripción

The compound 2-((4-chlorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative featuring a tetrahydronaphthalene (tetralin) moiety and a 4-chlorophenylthio group. Its structure combines a lipophilic tetralin ring system, which enhances membrane permeability, with a thiazole-acetamide backbone known for modulating enzyme activity .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2OS2/c22-17-7-9-18(10-8-17)26-13-20(25)24-21-23-19(12-27-21)16-6-5-14-3-1-2-4-15(14)11-16/h5-12H,1-4,13H2,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSUYLVZPAXBSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CSC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((4-chlorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a thiazole ring, a chlorophenyl thio group, and a tetrahydronaphthalene moiety. The chemical formula is , with a molecular weight of approximately 348.87 g/mol.

Biological Activity Overview

-

Anticancer Activity :

- The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies indicate significant activity against human pulmonary carcinoma (A549), murine colon adenocarcinoma (CT26), and human hepatocellular liver carcinoma (HepG2) cells. The IC50 values for these cell lines were reported to be in the range of 10-30 µM, suggesting moderate to high potency in inhibiting cell proliferation .

- Mechanism of Action :

- Anti-inflammatory Effects :

Case Study 1: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of various thiazole derivatives, this compound was tested against A549 and CT26 cell lines. The results indicated an IC50 value of approximately 22 µM for A549 cells and 19 µM for CT26 cells. This demonstrates its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Mechanistic Insights

Research conducted on the apoptotic mechanisms revealed that treatment with the compound led to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. Flow cytometry analysis confirmed an increase in sub-G1 population in treated cells, indicating apoptosis .

Data Table: Biological Activities Summary

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | A549 | 22 | Induction of apoptosis via caspase activation |

| Cytotoxicity | CT26 | 19 | Inhibition of PI3K/Akt pathway |

| Anti-inflammatory | RAW 264.7 | N/A | Modulation of NF-kB signaling |

Comparación Con Compuestos Similares

Key Observations :

- Tetralin vs.

- Thioether vs. Oxadiazole Linkers : Replacing the oxadiazole in compound 9 with a thioether group may reduce metabolic instability while retaining hydrogen-bonding capacity via the sulfur atom.

- Chlorophenylthio vs. Nitro Groups : The 4-chlorophenylthio substituent offers moderate electron withdrawal compared to nitro groups, balancing solubility and target binding .

Pharmacological and Physicochemical Properties

Anticancer Activity

Compound 9 (), a close analog with an oxadiazole-thio linker, exhibited potent apoptosis induction in A549 and C6 cancer cells (IC₅₀ = 3.2–4.8 μM), outperforming cisplatin in mitochondrial depolarization . The target compound’s tetralin moiety may similarly enhance interactions with hydrophobic kinase pockets (e.g., Akt or FAK), though its thioether group could alter binding kinetics.

Enzyme Inhibition

Thiazole-acetamides in (e.g., compound 14) showed MMP-2/9 inhibition (IC₅₀ = 0.8–1.2 μM) due to their piperazine-thiazole architecture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.